molecular formula C6H3BrClNO B1378238 3-Bromo-2-chloropyridine-4-carboxaldehyde CAS No. 1227602-82-5

3-Bromo-2-chloropyridine-4-carboxaldehyde

Cat. No.: B1378238
CAS No.: 1227602-82-5
M. Wt: 220.45 g/mol
InChI Key: WWNWZARYCXPQQH-UHFFFAOYSA-N
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Description

3-Bromo-2-chloropyridine-4-carboxaldehyde is a chemical compound with the molecular formula C6H3BrClNO. It is a solid substance . The IUPAC name for this compound is 2-bromo-3-chloroisonicotinaldehyde .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using quantum chemical calculations. For example, the DFT/B3LYP/6–311+G (d,p) level of theory can be used to determine structure parameters in the ground state (in the gas phase), barrier height around the C–C α bond, the general valence force field, harmonic vibrational fundamentals, potential energy distribution (PED), and infrared and Raman intensities .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 220.45 . It is a solid substance and should be stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Functionalization of Pyridines

Research into the functionalization of pyridines, including chloro-, bromo-, and iodo-substituted derivatives, has shown significant advancements in the selective formation of carboxylic acids and subsequent derivatization. A study by Cottet et al. (2004) explored the metalation and functionalization of such compounds, indicating the potential for 3-Bromo-2-chloropyridine-4-carboxaldehyde to undergo similar transformations for the development of various organic molecules (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Catalytic Applications

The compound's potential in catalysis is highlighted by the synthesis of tetra-nuclear macrocyclic Zn(II) complexes from structurally related aldehydes, which have been utilized as catalysts for oxidation reactions, demonstrating the utility of bromo-chloropyridine derivatives in synthesizing complex catalysts for organic transformations (Wang, Wang, Zhao, Tai, Ouyang, Li, Zhang, & Jia, 2021).

Derivative Synthesis for Biological Applications

The synthesis of novel pyrazole carboxamides using a compound structurally similar to this compound as a precursor demonstrates the relevance of such chemicals in producing biologically active compounds. These derivatives have shown potential in insecticidal and fungicidal activities, indicating the broader applicability of bromo-chloropyridine derivatives in medicinal chemistry and agrochemical research (Zhu, Wang, Zhang, Xiong, Yu, & Li, 2014).

Novel Synthesis Methods

The development of novel synthesis methods for pyridine derivatives, including the use of Vilsmeier reagents to obtain chloro-pyridine carboxaldehydes, underscores the versatility and reactivity of bromo-chloropyridine compounds. These methods provide pathways for the efficient synthesis of complex organic molecules, highlighting the foundational role of compounds like this compound in synthetic organic chemistry (Amaresh & Perumal, 2000).

Safety and Hazards

3-Bromo-2-chloropyridine-4-carboxaldehyde may be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Mechanism of Action

Properties

IUPAC Name

3-bromo-2-chloropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-4(3-10)1-2-9-6(5)8/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWNWZARYCXPQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C=O)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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